molecular formula C16H22N2O5 B13796486 tert-butyl 3-(hydroxymethyl)-4-(4-hydroxyphenyl)-5-oxopiperazine-1-carboxylate CAS No. 889939-07-5

tert-butyl 3-(hydroxymethyl)-4-(4-hydroxyphenyl)-5-oxopiperazine-1-carboxylate

Cat. No.: B13796486
CAS No.: 889939-07-5
M. Wt: 322.36 g/mol
InChI Key: UVZIKROBVWNMNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(hydroxymethyl)-4-(4-hydroxyphenyl)-5-oxopiperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(hydroxymethyl)-4-(4-hydroxyphenyl)-5-oxopiperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the protection of the hydroxyl groups followed by the formation of the piperazine ring through cyclization reactions. The tert-butyl group is often introduced via tert-butyl carbamate, which is used in palladium-catalyzed synthesis .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(hydroxymethyl)-4-(4-hydroxyphenyl)-5-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the aromatic ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Tert-butyl 3-(hydroxymethyl)-4-(4-hydroxyphenyl)-5-oxopiperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(hydroxymethyl)-4-(4-hydroxyphenyl)-5-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(hydroxymethyl)-4-(4-hydroxyphenyl)-5-oxopiperazine-1-carboxylate is unique due to its specific combination of functional groups and the presence of the piperazine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

889939-07-5

Molecular Formula

C16H22N2O5

Molecular Weight

322.36 g/mol

IUPAC Name

tert-butyl 3-(hydroxymethyl)-4-(4-hydroxyphenyl)-5-oxopiperazine-1-carboxylate

InChI

InChI=1S/C16H22N2O5/c1-16(2,3)23-15(22)17-8-12(10-19)18(14(21)9-17)11-4-6-13(20)7-5-11/h4-7,12,19-20H,8-10H2,1-3H3

InChI Key

UVZIKROBVWNMNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(N(C(=O)C1)C2=CC=C(C=C2)O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.